![molecular formula C9H17Cl2N3O2 B2395438 Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride CAS No. 2375260-22-1](/img/structure/B2395438.png)
Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride
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Overview
Description
“Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride” is a chemical compound with a molecular weight of 256.13 . It is a powder that is stored at room temperature . This compound is part of the pyrazole family, which is known for its diverse pharmacological effects .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3O2.2ClH/c1-5-7(11-4-10-5)3-6(9)8(12)13-2;;/h4,6H,3,9H2,1-2H3,(H,10,11);2*1H
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride” were not found, it’s worth noting that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 256.13 .Scientific Research Applications
Corrosion Inhibition
The compound and its derivatives, specifically bipyrazolic derivatives like BT36 and BT43, have been synthesized and evaluated as effective inhibitors of corrosion for C38 steel in molar hydrochloric acid solutions. These compounds exhibited over 95% protection against corrosion at low concentrations, with their mechanism of protection being cathodic inhibition by polarization and charge-transfer. Quantum chemical calculations supported the experimental data, revealing a good correlation between inhibition efficiency and molecular structure (Missoum et al., 2013).
Catalysis
Derivatives of the compound have been used in catalytic applications, such as the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives, showcasing the utility of these compounds in facilitating chemical transformations. This highlights their role in developing efficient, environmentally benign synthetic methodologies (Maleki & Ashrafi, 2014).
Synthesis of Novel Schiff Bases
A series of Schiff bases containing the 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety were synthesized and characterized, with some showing moderate to good antibacterial activity. This research signifies the compound's importance in developing new molecules with potential biological applications (Asiri & Khan, 2010).
Material Science
In the field of material science, the derivatives of Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride have been utilized for the functional modification of poly vinyl alcohol/acrylic acid hydrogels, prepared via γ-radiation. These modified hydrogels showed improved swelling behavior and thermal stability, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives with antimicrobial and anticancer potential have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds, characterized by various spectroscopic techniques, demonstrated significant activity, highlighting the compound's versatility in synthesizing molecules with therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
Future Directions
While specific future directions for this compound were not found, it’s worth noting that pyrazole derivatives are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that “Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride” and similar compounds could have significant potential in drug development.
properties
IUPAC Name |
methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.2ClH/c1-6-7(5-11-12(6)2)4-8(10)9(13)14-3;;/h5,8H,4,10H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXIZYOJNGAPIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(C(=O)OC)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride |
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